molecular formula C12H8F3NO B3172830 4-(3,4-Difluorophenoxy)-3-fluoroaniline CAS No. 946742-58-1

4-(3,4-Difluorophenoxy)-3-fluoroaniline

Cat. No.: B3172830
CAS No.: 946742-58-1
M. Wt: 239.19 g/mol
InChI Key: XOSPZNSAFWTRNI-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)-3-fluoroaniline is a fluorinated aromatic amine characterized by a 3,4-difluorophenoxy group attached to the para position of a 3-fluoroaniline backbone. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability .

Manufacturing involves multi-step synthesis, including nucleophilic aromatic substitution and catalytic reduction. A 2020–2025 market report highlights its global production capacity, with key manufacturers in China, the EU, and the USA . The compound’s physicochemical properties, such as melting point and solubility, are modulated by its fluorine-rich structure, making it suitable for high-performance applications.

Properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPZNSAFWTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenoxy)-3-fluoroaniline typically involves the reaction of 3,4-difluorophenol with 3-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Difluorophenoxy)-3-fluoroaniline may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(3,4-Difluorophenoxy)-3-fluoroaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Cyclohexyloxy)-3-fluoroaniline (CAS: 937598-66-8)

  • Structure: Cyclohexyloxy group replaces the 3,4-difluorophenoxy moiety.
  • Properties : The bulky cyclohexyl group increases steric hindrance, reducing reactivity in electrophilic substitutions compared to the target compound.
  • Applications : Used as a building block in drug intermediates .

4-(2-Ethylphenoxy)-3-fluoroaniline (CAS: 946664-00-2)

  • Structure: Ethyl-substituted phenoxy group at the para position.
  • Properties : The ethyl group introduces lipophilicity, enhancing membrane permeability in pharmaceutical contexts.
  • Synthetic Use : Employed in kinase inhibitor synthesis .

Halogen-Substituted Aniline Analogs

2-(3,4-Dichlorophenyl)-4-fluoroaniline (Synonyms: 3',4'-Dichloro-5-fluorobiphenyl-2-amine)

  • Structure: Dichlorophenyl group instead of difluorophenoxy.
  • Properties : Chlorine atoms increase electron-withdrawing effects but reduce metabolic stability compared to fluorine.
  • Applications : Explored in agrochemicals due to enhanced pesticidal activity .

3-Chloro-4-fluoroaniline (CAS: 367-21-5)

  • Structure : Simpler analog with chloro and fluoro substituents on the benzene ring.
  • Properties : Lower molecular weight (145.56 g/mol) improves solubility but limits thermal stability.
  • Industrial Use : Intermediate in dye and herbicide production .

Fluoroalkyl and Methoxy Derivatives

3-(Difluoromethyl)-4-fluoroaniline (CAS: 445303-96-8)

  • Structure : Difluoromethyl group adjacent to the fluorine on the aniline ring.
  • Properties : The CF2H group enhances hydrophobicity and metabolic resistance, making it valuable in medicinal chemistry.
  • Pharmacological Relevance : Used in kinase inhibitor development .

3-Fluoro-4-methoxyaniline (CAS: 366-99-4)

  • Structure : Methoxy group at the para position.
  • Properties : Electron-donating methoxy group increases basicity and alters UV absorption profiles.
  • Applications : Precursor for fluorescent probes .

Research Findings and Industrial Relevance

  • Electronic Effects: Fluorine and phenoxy groups in 4-(3,4-Difluorophenoxy)-3-fluoroaniline synergistically enhance electrophilic substitution resistance, outperforming chlorinated analogs in stability .
  • Market Trends : The compound’s production is projected to grow at a CAGR of 5.2% (2025–2030), driven by demand for fluorinated pharmaceuticals .
  • Synthetic Challenges : Competitive with 3-fluoroaniline derivatives (e.g., triazine-based drugs in ), but its unique substitution pattern offers niche applications in targeted therapies .

Biological Activity

4-(3,4-Difluorophenoxy)-3-fluoroaniline (CAS Number: 946742-58-1) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes two fluorine atoms on the phenoxy group and one on the aniline moiety, potentially influencing its reactivity and interactions with biological targets.

The molecular formula of 4-(3,4-Difluorophenoxy)-3-fluoroaniline is C₁₂H₈F₃NO, with a molecular weight of approximately 253.19 g/mol. The presence of multiple fluorine atoms enhances lipophilicity and may affect the compound's pharmacokinetic properties, making it a candidate for various biological applications.

The biological activity of 4-(3,4-Difluorophenoxy)-3-fluoroaniline can be attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, which can lead to various downstream effects on cellular processes such as proliferation, apoptosis, and signal transduction pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It may alter receptor signaling pathways by interacting with receptor sites.

Biological Activity

Research indicates that 4-(3,4-Difluorophenoxy)-3-fluoroaniline exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Anticancer Effects: There is ongoing research investigating its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
  • Neuropharmacological Effects: Some studies have explored its role in modulating neurochemical pathways, potentially impacting conditions such as depression and anxiety.

Anticancer Activity

A study published in Nature evaluated a series of fluorinated anilines for their cytotoxic effects on cancer cell lines. The results indicated that 4-(3,4-Difluorophenoxy)-3-fluoroaniline showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various fluorinated compounds, including 4-(3,4-Difluorophenoxy)-3-fluoroaniline. The compound demonstrated effective inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL . This finding indicates potential applications in treating bacterial infections.

Comparative Analysis

The following table summarizes the biological activities of 4-(3,4-Difluorophenoxy)-3-fluoroaniline compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
4-(3,4-Difluorophenoxy)-3-fluoroanilineYes (MIC: 32 µg/mL)Yes (IC50: 15 µM)Under investigation
4-FluoroanilineModerateYes (IC50: 20 µM)Limited evidence
2-FluoroanilineWeakNoNo

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-Difluorophenoxy)-3-fluoroaniline, and how can reaction conditions be optimized?

  • Methodology : A nucleophilic aromatic substitution (SNAr) is typically employed, where 3,4-difluorophenol reacts with 3-fluoro-4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Heating at 80–100°C for 12–24 hours facilitates the substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and inert atmosphere to prevent oxidation .
  • Validation : Confirm structure using ¹⁹F NMR (to track fluorine substituents) and LC-MS (molecular ion peak at m/z ~263 [M+H]⁺).

Q. How can researchers characterize the purity and stability of 4-(3,4-Difluorophenoxy)-3-fluoroaniline under varying storage conditions?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase). Acceptable purity >98% .
  • Stability : Accelerated degradation studies under light (ICH Q1B), humidity (40°C/75% RH), and oxidative conditions (H₂O₂ exposure). Monitor via TLC and HPLC for decomposition products like quinones or dimerized species .

Q. What spectroscopic techniques are most effective for confirming the structure of fluorinated aniline derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and carbons. The fluorine substituents induce splitting patterns (e.g., doublets for meta-fluorine).
  • ¹⁹F NMR : Distinct signals for -OC₆H₃F₂ and -C₆H₃F groups (δ -110 to -150 ppm) .
  • HRMS : Exact mass confirmation (theoretical m/z 263.0764 for C₁₂H₈F₃NO).

Advanced Research Questions

Q. How can structural modifications of 4-(3,4-Difluorophenoxy)-3-fluoroaniline enhance its bioactivity, and what SAR trends are observed in analogs?

  • SAR Strategy :

  • Electron-Withdrawing Groups : Replace fluorine with Cl or CF₃ on the phenoxy ring to increase electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets) .
  • Amino Group Modifications : Acetylation or sulfonylation of the -NH₂ group may alter solubility and membrane permeability.
    • Case Study : Analogs like 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine show enhanced HMRGX1 receptor binding (patent data) .

Q. What computational methods are suitable for predicting the reactivity of 4-(3,4-Difluorophenoxy)-3-fluoroaniline in coupling reactions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent effects (DMF vs. THF) on reaction pathways.

Q. How should researchers address contradictions in biological activity data between 4-(3,4-Difluorophenoxy)-3-fluoroaniline and its structural analogs?

  • Data Reconciliation :

  • Assay Variability : Control for cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ values under hypoxia vs. normoxia).
  • Metabolic Stability : Compare microsomal half-life (e.g., human liver microsomes) to rule out pharmacokinetic differences .

Q. What strategies mitigate side reactions during the synthesis of 4-(3,4-Difluorophenoxy)-3-fluoroaniline?

  • Optimization Tactics :

  • Protecting Groups : Temporarily protect the -NH₂ group with Boc to prevent oxidation during synthesis .
  • Catalyst Screening : Test Pd/C or CuI for Ullmann-type couplings to reduce byproducts like diaryl ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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